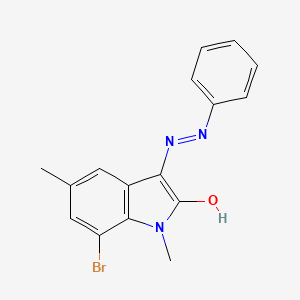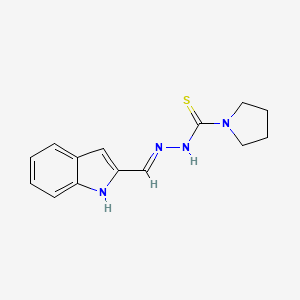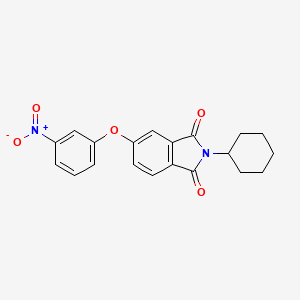
4-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione
説明
4-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione, also known as CEHP, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. It is a member of the pyrazolidinedione family of compounds, which are known for their anti-inflammatory and analgesic properties. CEHP has been found to have a wide range of potential applications in scientific research, including as a tool for studying the mechanisms of inflammation and pain.
作用機序
The mechanism of action of 4-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione is not fully understood, but it is believed to act by inhibiting the production of prostaglandins, which are known to play a key role in the inflammatory response. This compound has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, this compound has been found to have antioxidant and neuroprotective effects. It has also been shown to have a positive effect on glucose metabolism, making it a potential treatment for diabetes.
実験室実験の利点と制限
One of the main advantages of 4-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione for lab experiments is its potent anti-inflammatory and analgesic properties. This makes it a valuable tool for studying the mechanisms of inflammation and pain. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several potential future directions for research on 4-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione. One area of interest is in the development of new formulations of this compound that are more soluble in water, making it easier to administer in experiments. Another potential direction is in the study of the neuroprotective effects of this compound, which could have implications for the treatment of neurological disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanisms of action of this compound, which could lead to the development of new drugs with similar properties.
科学的研究の応用
4-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the study of inflammation and pain. This compound has been found to have potent anti-inflammatory and analgesic properties, making it a valuable tool for studying the mechanisms of these processes.
特性
IUPAC Name |
(4E)-4-[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O4/c1-2-25-15-10-11(9-14(19)16(15)22)8-13-17(23)20-21(18(13)24)12-6-4-3-5-7-12/h3-10,22H,2H2,1H3,(H,20,23)/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUWXUCRPTWRBZ-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)NN(C2=O)C3=CC=CC=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-({2-bromo-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B3733042.png)
![N-(5-chloro-2-methylphenyl)-N-(4-{[2-(1-methyl-4-piperidinylidene)hydrazino]carbonyl}benzyl)benzenesulfonamide](/img/structure/B3733048.png)

![(4-{[1-(4-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B3733065.png)
![1-[2-(tert-butylamino)-2-oxoethyl]-4-[(hydroxyimino)methyl]pyridinium chloride](/img/structure/B3733066.png)
![2-[(4,6-dihydroxy-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B3733071.png)

![N~1~-(2-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B3733086.png)


![2-bromo-N-{3-[(2-iodobenzoyl)amino]phenyl}benzamide](/img/structure/B3733110.png)
![ethyl (2,6-dichloro-4-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B3733111.png)

![N-(4-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}phenyl)acetamide](/img/structure/B3733124.png)